![molecular formula C12H14ClN3O3S B3953023 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B3953023.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide
Overview
Description
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide, commonly known as CNP-AMB, is a synthetic compound belonging to the group of synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. The compound has gained significant attention in recent years due to its potential use in scientific research.
Mechanism of Action
CNP-AMB exerts its effects by binding to the CB1 and CB2 receptors, which are widely distributed throughout the body, including the central nervous system, immune system, and peripheral tissues. Activation of these receptors leads to a range of effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
CNP-AMB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CNP-AMB can inhibit the release of pro-inflammatory cytokines and chemokines, suggesting potential anti-inflammatory properties. Additionally, CNP-AMB has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using CNP-AMB in lab experiments is its high potency and selectivity for CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is that CNP-AMB is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids in the body.
Future Directions
Future research on CNP-AMB could focus on the development of new therapeutic agents based on its pharmacological properties. Additionally, studies investigating the role of the endocannabinoid system in various disease states could benefit from the use of CNP-AMB as a tool. Finally, further investigation into the potential anti-inflammatory and analgesic effects of CNP-AMB could lead to the development of new treatments for pain and inflammation.
Scientific Research Applications
CNP-AMB has been used extensively in scientific research due to its high affinity for CB1 and CB2 receptors. It has been used in studies investigating the role of the endocannabinoid system in various physiological and pathological conditions, such as pain, inflammation, and addiction. Additionally, CNP-AMB has been used as a tool to study the pharmacology of synthetic cannabinoids and to develop new therapeutic agents.
properties
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-7(2)5-11(17)15-12(20)14-10-4-3-8(16(18)19)6-9(10)13/h3-4,6-7H,5H2,1-2H3,(H2,14,15,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXYJUZDSBRIPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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